

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-imidazol-2-yl)aniline

Cat. No.: B071251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1H-imidazol-2-yl)aniline**, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Nomenclature and Chemical Identity

- IUPAC Name: **3-(1H-imidazol-2-yl)aniline**
- Synonyms: 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE[[1](#)]
- CAS Number: 161887-05-4[[1](#)]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(1H-imidazol-2-yl)aniline
Synonyms	3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE
CAS Number	161887-05-4
Molecular Formula	C ₉ H ₉ N ₃
Molecular Weight	159.19 g/mol
SMILES	NC1=CC=CC(C2=NC=CN2)=C1

Physicochemical Properties

The physicochemical properties of **3-(1H-imidazol-2-yl)aniline** are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	54.7 Å ²	ChemScene
LogP	1.6589	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Hydrogen Bond Donors	2	ChemScene
Rotatable Bonds	1	ChemScene

Synthesis and Characterization

While a specific detailed protocol for the synthesis of **3-(1H-imidazol-2-yl)aniline** is not readily available in the cited literature, a general and plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 4-(1H-benzo[d]imidazol-2-yl)aniline.[2] A common method involves the condensation of an appropriate diamine with a carboxylic acid or its derivative.

General Synthetic Protocol (Hypothetical):

A plausible synthesis could involve the reaction of 3-aminobenzamidine with a protected glyoxal derivative, followed by deprotection and cyclization. Alternatively, a transition metal-catalyzed cross-coupling reaction between a protected 3-bromoaniline and 2-unsubstituted imidazole could be envisioned.

Characterization:

The characterization of the synthesized compound would typically involve the following spectroscopic techniques:

- ^1H NMR: To determine the number and types of protons and their connectivity.
- ^{13}C NMR: To identify the carbon skeleton of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[\[2\]](#)
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological and Pharmacological Profile

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While specific data for **3-(1H-imidazol-2-yl)aniline** is limited, the activities of related compounds provide strong indications of its potential therapeutic applications.

4.1. Antimicrobial Activity:

Benzimidazole derivatives, which are structurally related to **3-(1H-imidazol-2-yl)aniline**, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 mg/mL for some compounds against *B. subtilis*, *S. aureus*, *E. coli*, and *P. aeruginosa*.[\[3\]](#)

Table 3: Representative Antimicrobial Activity of Benzimidazole Derivatives

Compound Class	Bacterial Strain	MIC Range (mg/mL)
Benzimidazole Derivatives	Bacillus subtilis	25 - 200
Staphylococcus aureus	25 - 200	
Escherichia coli	25 - 200	
Pseudomonas aeruginosa	25 - 200	

4.2. Anticancer Activity:

Numerous imidazole and benzimidazole derivatives have been investigated for their anticancer properties. For instance, certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have shown potent inhibition against JAK2/3 and Aurora A/B kinases with IC_{50} values in the micromolar to nanomolar range.^[4] Some of these compounds also exhibited significant cytotoxicity against cancer cell lines such as K562 (human chronic myeloid leukemia) and HCT116 (human colon cancer).^[4]

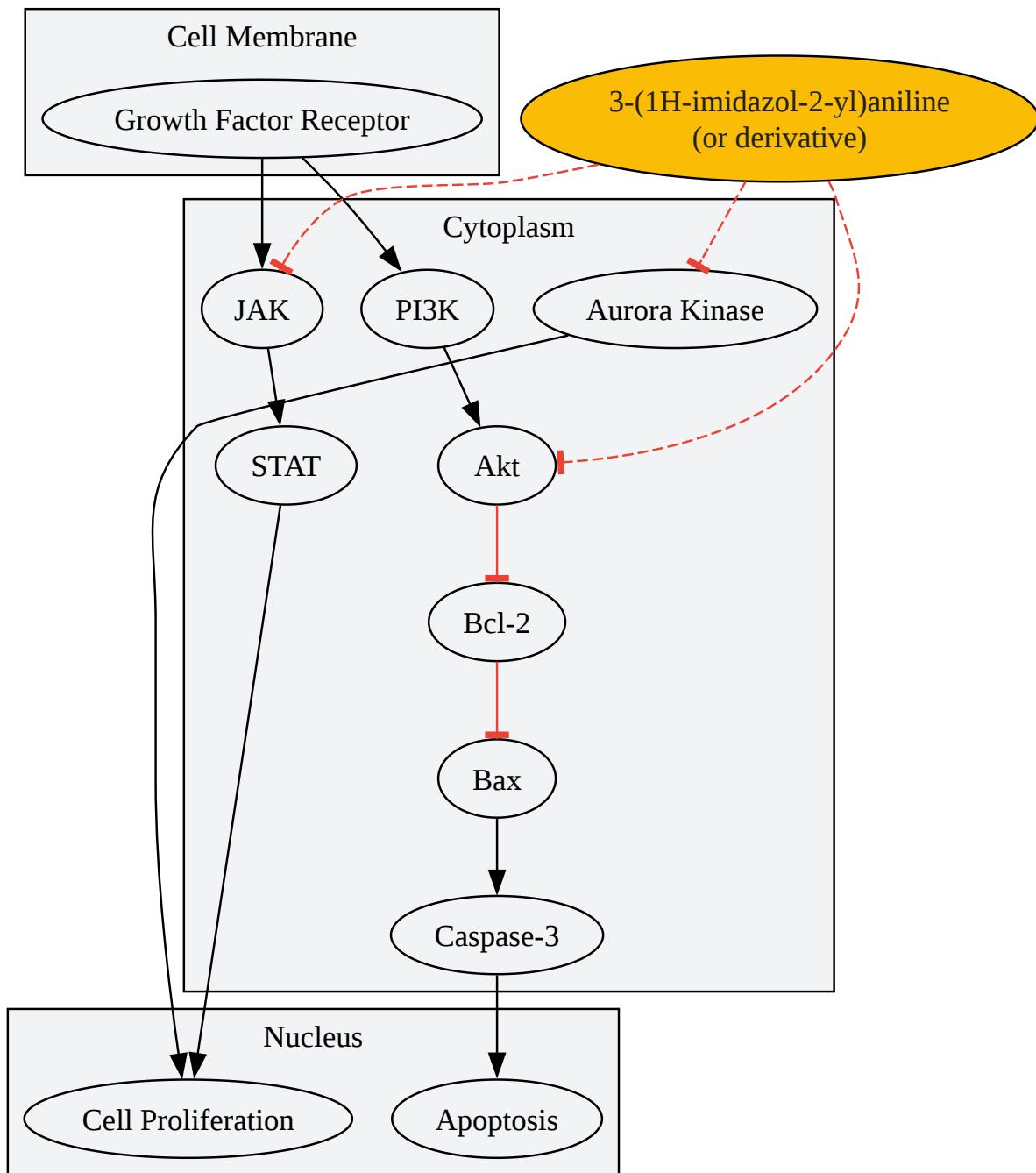
Table 4: Representative Kinase Inhibition and Cytotoxicity of Imidazole Derivatives

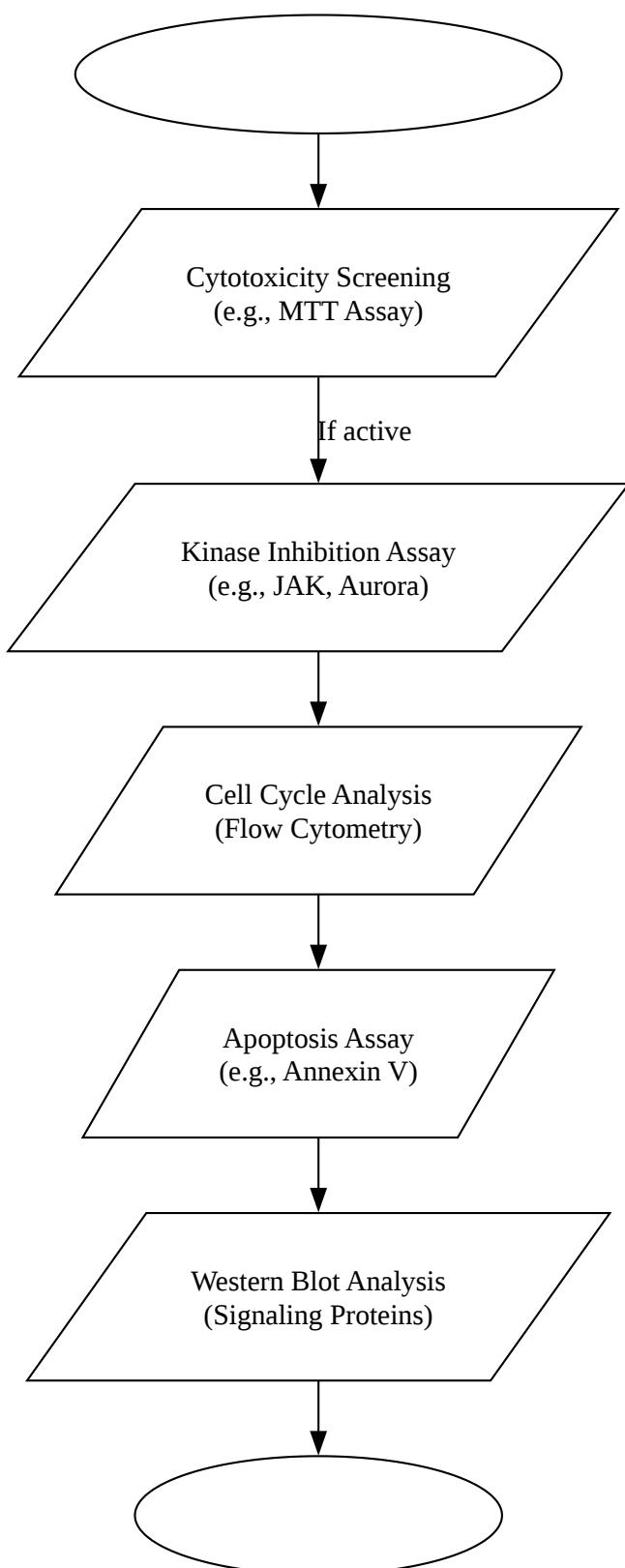
Compound Class	Target Kinase	IC_{50} Range (μM)	Cancer Cell Line	IC_{50} (μM)
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives	JAK2/3, Aurora A/B	0.008 - 2.52	K562	6.726 (for compound 10e)
Benzohydrazide Hybrids	EGFR, HER2, CDK2	7.82 - 21.48	Various	-

Experimental Protocols

5.1. General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5×10^5 CFU/mL.


- Compound Dilution: A serial dilution of **3-(1H-imidazol-2-yl)aniline** is prepared in a 96-well microtiter plate using the appropriate broth.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.


5.2. General Protocol for In Vitro Kinase Inhibition Assay:

- Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
- Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
- Compound Addition: Add serial dilutions of **3-(1H-imidazol-2-yl)aniline** to the assay wells.
- Kinase Reaction: Initiate the reaction by adding the kinase and ATP to the wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
- Detection: The kinase activity is measured using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced. The IC₅₀ value is then calculated.[5]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many imidazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, some imidazole compounds have been shown to inhibit Janus kinases (JAKs) and Aurora kinases.[4] Inhibition of these kinases can disrupt downstream signaling cascades, such as the STAT and Akt pathways, leading to cell cycle arrest and apoptosis.

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

This guide serves as a foundational resource for researchers interested in the chemistry and biology of **3-(1H-imidazol-2-yl)aniline**. Further experimental validation is necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071251#iupac-name-and-synonyms-for-3-1h-imidazol-2-yl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com